5-(Benzyloxy)-2-fluoro-1-nitro-3-(trifluoromethyl)benzene
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Overview
Description
5-(Benzyloxy)-2-fluoro-1-nitro-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a fluoro substituent, a nitro group, and a trifluoromethyl group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-fluoro-1-nitro-3-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a fluorobenzene derivative followed by the introduction of the benzyloxy and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents to enhance the overall efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-fluoro-1-nitro-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce a variety of functional groups onto the benzene ring.
Scientific Research Applications
5-(Benzyloxy)-2-fluoro-1-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand the interactions of fluorinated and nitroaromatic compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-fluoro-1-nitro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-fluoro-1-nitrobenzene: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)benzene:
5-(Benzyloxy)-1-nitro-3-(trifluoromethyl)benzene: Lacks the fluoro group, which can influence its chemical behavior and interactions.
Uniqueness
The unique combination of the benzyloxy, fluoro, nitro, and trifluoromethyl groups in 5-(Benzyloxy)-2-fluoro-1-nitro-3-(trifluoromethyl)benzene imparts distinct chemical and physical properties that can be leveraged in various applications. Its structural features allow for diverse reactivity and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-fluoro-1-nitro-5-phenylmethoxy-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO3/c15-13-11(14(16,17)18)6-10(7-12(13)19(20)21)22-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIWBKZUWLEUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)[N+](=O)[O-])F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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